molecular formula C11H18F3N3 B11738807 (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11738807
M. Wt: 249.28 g/mol
InChI Key: MQDCMEOXLGJQLA-UHFFFAOYSA-N
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Description

(3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with a trifluoroethyl group and a 3-methylbutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can be achieved through a multi-step process:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the trifluoroethyl group: The pyrazole intermediate can be treated with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate to introduce the trifluoroethyl group.

    Attachment of the 3-methylbutylamine moiety: The final step involves the alkylation of the pyrazole derivative with 3-methylbutylamine using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction of the pyrazole ring or the trifluoroethyl group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of pyrazole-containing compounds is beneficial.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The 3-methylbutylamine moiety can influence the compound’s solubility and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

  • (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
  • (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
  • (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-2-yl]methyl})amine

Comparison:

    Structural Differences: The position of the trifluoroethyl group on the pyrazole ring can significantly influence the compound’s chemical properties and reactivity.

    Unique Features: (3-methylbutyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which can result in distinct biological activities and synthetic applications compared to its analogs.

Properties

Molecular Formula

C11H18F3N3

Molecular Weight

249.28 g/mol

IUPAC Name

3-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C11H18F3N3/c1-9(2)3-5-15-7-10-4-6-17(16-10)8-11(12,13)14/h4,6,9,15H,3,5,7-8H2,1-2H3

InChI Key

MQDCMEOXLGJQLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

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